2-Ethenyl-1-methylbenzimidazole-4,7-diol belongs to the class of benzimidazole derivatives. Benzimidazoles are bicyclic compounds that consist of a benzene ring fused to an imidazole ring. The specific compound is identified by its IUPAC name, 2-ethenyl-1-methylbenzimidazole-4,7-diol, and has the molecular formula with a molecular weight of approximately 190.2 g/mol. Its CAS number is 151920-57-9.
The synthesis of 2-ethenyl-1-methylbenzimidazole-4,7-diol typically involves several key steps:
The reaction conditions often include controlled temperatures and specific concentrations of reactants to facilitate the formation of the desired product while minimizing side reactions.
The molecular structure of 2-ethenyl-1-methylbenzimidazole-4,7-diol features:
The InChI representation is given as InChI=1S/C10H10N2O2/c1-3-8-11-9-6(13)4-5-7(14)10(9)12(8)2/h3-5,13-14H,1H2,2H3
, which provides insights into its connectivity. The compound's structural characteristics contribute significantly to its reactivity and biological activity.
2-Ethenyl-1-methylbenzimidazole-4,7-diol can participate in various chemical reactions:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts.
The mechanism of action for 2-ethenyl-1-methylbenzimidazole-4,7-diol is primarily linked to its biological activity. Compounds in this class often exhibit antimicrobial properties due to their ability to interact with biological macromolecules like DNA or proteins. The hydroxyl groups may enhance hydrogen bonding interactions with target sites within these macromolecules, potentially leading to inhibition of crucial biological pathways.
The physical and chemical properties of 2-ethenyl-1-methylbenzimidazole-4,7-diol include:
Key data points include:
The scientific applications of 2-ethenyl-1-methylbenzimidazole-4,7-diol are diverse:
The versatility of this compound makes it valuable in both research settings and industrial applications .
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: